2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound that features both phenoxy and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl 5,6-dichloropyridine-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 3,5-Dimethylphenol and 5,6-dichloropyridine-3-carboxylic acid.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and pyridine moieties could facilitate binding to hydrophobic pockets or metal ions within the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethyl 4-chloropyridine-3-carboxylate
- 2-(3,5-Dimethylphenoxy)ethyl 5-chloropyridine-3-carboxylate
- 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate
Uniqueness
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to similar compounds with single or different substitution patterns.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-5-11(2)7-13(6-10)21-3-4-22-16(20)12-8-14(17)15(18)19-9-12/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKSPNVFBAPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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